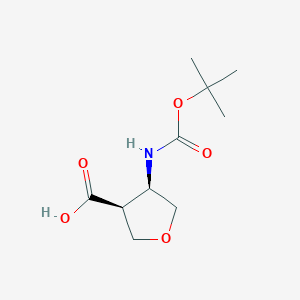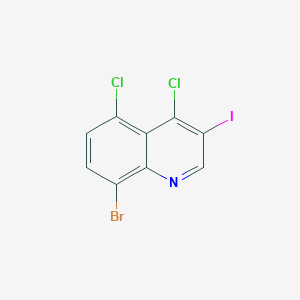
8-Bromo-4,5-dichloro-3-iodoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-4,5-dichloro-3-iodoquinoline is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of bromine, chlorine, and iodine atoms in this compound makes it particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 8-Bromo-4,5-dichloro-3-iodoquinoline typically involves multi-step reactions starting from quinoline or its derivatives. The introduction of halogen atoms can be achieved through halogenation reactions using appropriate halogenating agents. For example, bromination can be carried out using bromine or N-bromosuccinimide (NBS), chlorination using chlorine or thionyl chloride, and iodination using iodine or iodinating reagents like iodine monochloride. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
8-Bromo-4,5-dichloro-3-iodoquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions. Common reagents include organometallic reagents, amines, and thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Scientific Research Applications
8-Bromo-4,5-dichloro-3-iodoquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of halogenated quinolines on biological systems.
Mechanism of Action
The mechanism of action of 8-Bromo-4,5-dichloro-3-iodoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or DNA. The halogen atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects. The exact molecular pathways involved would depend on the specific biological system being studied .
Comparison with Similar Compounds
8-Bromo-4,5-dichloro-3-iodoquinoline can be compared with other halogenated quinolines, such as:
- 8-Bromoquinoline
- 4,5-Dichloroquinoline
- 3-Iodoquinoline
These compounds share similar structural features but differ in the number and position of halogen atoms. The unique combination of bromine, chlorine, and iodine in this compound makes it distinct and potentially more versatile in chemical reactions and applications .
Properties
IUPAC Name |
8-bromo-4,5-dichloro-3-iodoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrCl2IN/c10-4-1-2-5(11)7-8(12)6(13)3-14-9(4)7/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSKITWCKMTROQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=C(C=N2)I)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrCl2IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
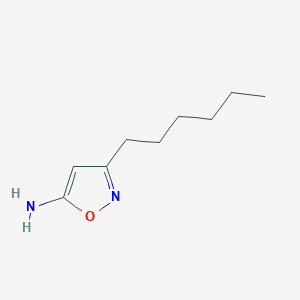
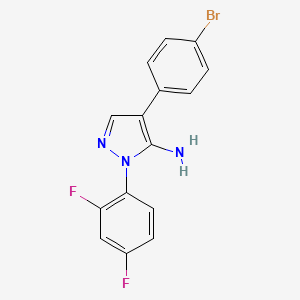
![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)

![tert-butyl N-[3-(3-fluorophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1381389.png)
![ethyl 7-oxo-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B1381390.png)
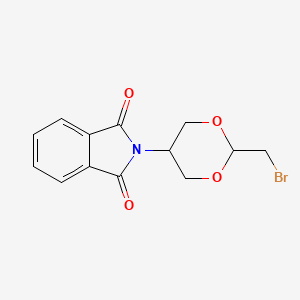

![2-Bromo-5-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381396.png)
![3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381400.png)
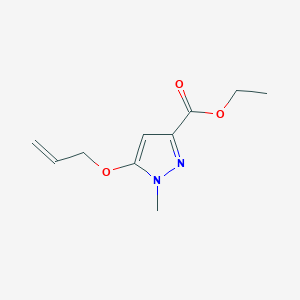
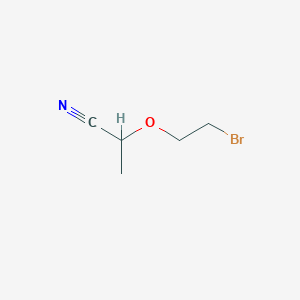
![5-{[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1381407.png)
